![molecular formula C13H8ClF3O3S B1623254 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 214353-91-0](/img/structure/B1623254.png)
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
Overview
Description
4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl Chloride, also known as 4-Fluorophenylsulfonyl Chloride (FPSC), is a synthetic organic compound widely used in the field of organic synthesis. FPSC is a useful reagent for the synthesis of organic compounds and is used in a variety of laboratories for chemical synthesis. FPSC is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution reactions, Friedel-Crafts reactions, and other reactions. FPSC is also used in the synthesis of various pharmaceuticals and other compounds.
Scientific Research Applications
Synthesis of β-Arylated Thiophenes
The compound is used in the palladium-catalyzed desulfitative arylation of thiophenes, leading to the synthesis of β-arylated thiophenes, which are valuable intermediates in pharmaceuticals and materials science .
Synthesis of 2,5-Diarylated Pyrrole
Similarly, it aids in the synthesis of 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of pyrroles , which are important in drug development and agrochemicals.
Organic Synthesis Intermediate
It serves as an important raw material and intermediate in organic synthesis processes , which are fundamental in developing various chemical products.
Pharmaceuticals Manufacturing
The compound is utilized as an intermediate in the manufacturing of pharmaceuticals , contributing to the creation of new medication.
Agrochemicals Production
It is also involved in the production of agrochemicals , playing a role in creating pesticides and fertilizers.
Dyestuff Industry
In the dyestuff industry, it is used as an intermediate for producing dyes and pigments .
Mechanism of Action
Target of Action
The primary targets of the compound 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride are thiophenes and pyrroles . These are heterocyclic compounds that play a significant role in various biochemical processes.
Mode of Action
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . This reaction involves the replacement of a sulfur atom in the target molecule with an aryl group from the 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride, resulting in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .
Biochemical Pathways
The interaction of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride with thiophenes and pyrroles affects the biochemical pathways involving these compounds . The arylation of these targets can lead to changes in their chemical properties and functions, potentially influencing downstream biochemical processes.
Result of Action
The molecular and cellular effects of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride’s action primarily involve the modification of thiophenes and pyrroles . By arylating these compounds, it can alter their chemical structure and potentially influence their role in various biochemical processes.
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(15,16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODMBCGXOCMXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391481 | |
Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
CAS RN |
214353-91-0 | |
Record name | 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214353-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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